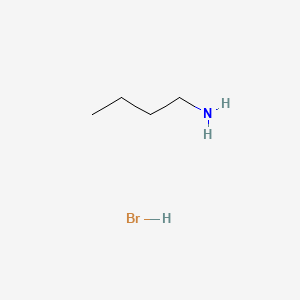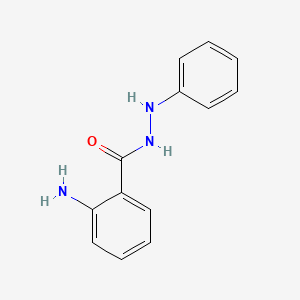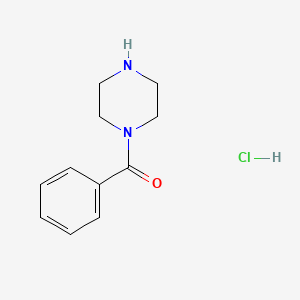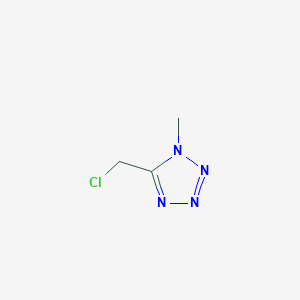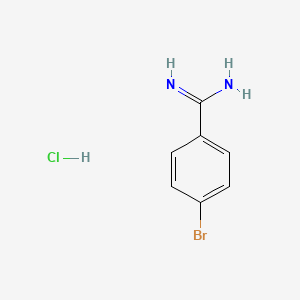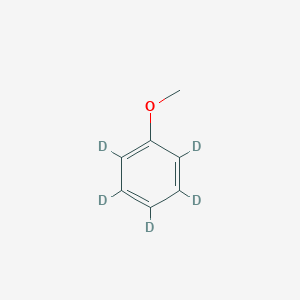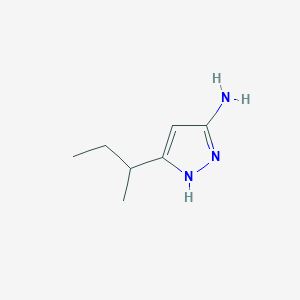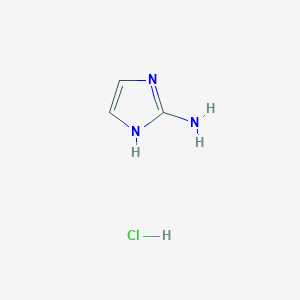
1-Bromo-2-(but-3-enyloxy)benzene
Vue d'ensemble
Description
“1-Bromo-2-(but-3-enyloxy)benzene” is a chemical compound with the CAS Number: 71813-50-8. It has a molecular weight of 211.1 and its IUPAC name is 1-bromo-2-(3-butenyl)benzene . It appears as a colorless to yellow liquid .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-(but-3-enyloxy)benzene” is 1S/C10H11Br/c1-2-3-6-9-7-4-5-8-10(9)11/h2,4-5,7-8H,1,3,6H2 . This indicates the presence of a benzene ring with a bromine atom and a but-3-enyl group attached to it .
Physical And Chemical Properties Analysis
“1-Bromo-2-(but-3-enyloxy)benzene” has a boiling point of 236-237°C (Lit) . It appears as a colorless to yellow liquid .
Applications De Recherche Scientifique
Application in Organic Chemistry
1-Bromo-2-(but-3-enyloxy)benzene
is a compound that has gained significant attention in the field of organic chemistry due to its versatile applications .
Method of Application
One of the most common methods for synthesizing 1-Bromo-2-(but-3-enyloxy)benzene is through the reaction of fluorobenzene with bromine. This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide, which helps facilitate the reaction .
Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS). This reaction, known as radical bromination, proceeds via a free radical mechanism. In this method, NBS acts as a source of bromine radicals, which abstract a hydrogen atom from the benzene ring, resulting in the formation of 1-Bromo-2-(but-3-enyloxy)benzene .
Results and Outcomes
The synthesis of 1-Bromo-2-(but-3-enyloxy)benzene is of great importance in organic chemistry due to its wide range of applications. It serves as a valuable building block for the preparation of various drugs, enhancing their biological activity and pharmacological properties .
Application in Pharmaceutical Chemistry
1-Bromo-2-(but-3-enyloxy)benzene finds applications in the field of pharmaceutical chemistry. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
Method of Application
The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties .
Results and Outcomes
The synthesized compounds have shown promising results in the treatment of various diseases. For example, some of the drugs synthesized using 1-Bromo-2-(but-3-enyloxy)benzene have been used in the treatment of basal-cell carcinoma and Mucoviscidose .
Application in Electrophilic Aromatic Substitution Reactions
1-Bromo-2-(but-3-enyloxy)benzene plays a significant role in electrophilic aromatic substitution reactions .
Method of Application
The compound can undergo a reaction known as bromination, which is an example of electrophilic aromatic substitution . In this reaction, a benzene ring is attacked by an electrophile, resulting in the substitution of hydrogens . However, halogens are not electrophilic enough to break the aromaticity of benzenes, which require a catalyst to activate .
Results and Outcomes
The bromination of 1-Bromo-2-(but-3-enyloxy)benzene is a key step in understanding electrophilic aromatic substitution . This reaction is used in the synthesis of various organic compounds .
Application in the Synthesis of Substituted Benzenes
1-Bromo-2-(but-3-enyloxy)benzene is also used in the synthesis of substituted benzenes .
Method of Application
The compound can undergo a reaction known as bromination, which results in the formation of substituted benzenes . This reaction requires strong heating and produces the meta-bromo isomer as the chief product .
Results and Outcomes
The synthesized substituted benzenes have various applications in the field of organic chemistry . They are used as intermediates in the synthesis of various other organic compounds .
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-but-3-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2,4-7H,1,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGBBSDMHZGIGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464756 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(but-3-enyloxy)benzene | |
CAS RN |
87280-00-0 | |
| Record name | 1-bromo-2-(but-3-enyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



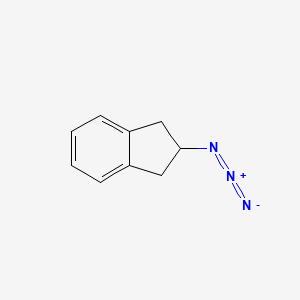
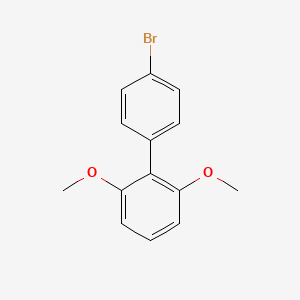
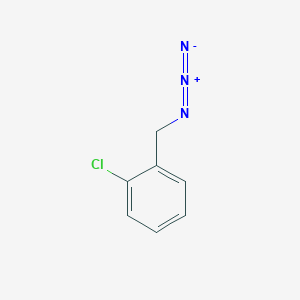
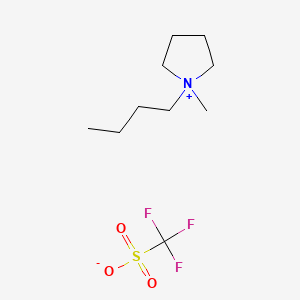
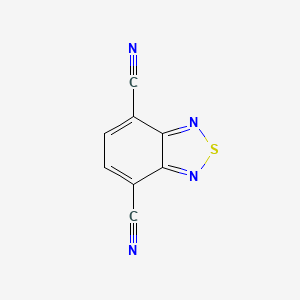
![1-[(2E)-3-phenylprop-2-en-1-yl]piperazine dihydrochloride](/img/structure/B1280912.png)
